molecular formula C7H10BrF B2552251 5-(bromomethyl)-1-fluorospiro[2.3]hexane CAS No. 2253641-13-1

5-(bromomethyl)-1-fluorospiro[2.3]hexane

Cat. No.: B2552251
CAS No.: 2253641-13-1
M. Wt: 193.059
InChI Key: FRZWRSWHPKSFRC-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-1-fluorospiro[2.3]hexane is a spirocyclic compound featuring a bromomethyl group at the 5-position and a fluorine atom at the 1-position of a spiro[2.3]hexane scaffold. The spiro architecture introduces steric constraints and electronic effects that influence reactivity and physical properties. The bromomethyl group serves as a versatile handle for further functionalization (e.g., nucleophilic substitution), while the fluorine atom modulates electron density and stability .

Properties

IUPAC Name

5-(bromomethyl)-2-fluorospiro[2.3]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrF/c8-4-5-1-7(2-5)3-6(7)9/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZWRSWHPKSFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC2F)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253641-13-1
Record name 5-(bromomethyl)-1-fluorospiro[2.3]hexane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(bromomethyl)-1-fluorospiro[2.3]hexane typically involves the reaction of a suitable spirocyclic precursor with brominating and fluorinating agents. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent and a fluorinating reagent such as diethylaminosulfur trifluoride (DAST). The reaction is usually carried out under controlled conditions to ensure the selective introduction of the bromomethyl and fluorine groups.

Industrial Production Methods

Industrial production of 5-(bromomethyl)-1-fluorospiro[2.3]hexane may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing the production of by-products. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(bromomethyl)-1-fluorospiro[2.3]hexane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the bromine or fluorine atoms, leading to different derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide (NaN3) for azide substitution and potassium thiocyanate (KSCN) for thiocyanate substitution. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 5-(azidomethyl)-1-fluorospiro[2.3]hexane, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

5-(bromomethyl)-1-fluorospiro[2.3]hexane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 5-(bromomethyl)-1-fluorospiro[2.3]hexane exerts its effects depends on its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The fluorine atom can influence the compound’s reactivity and stability, as well as its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 5-(bromomethyl)-1-fluorospiro[2.3]hexane with structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents TLC Rf (Hexane:EtOAc) Notable Reactivity/Applications Reference
4-(Bromomethyl)spiro[2.3]hexane C₇H₁₁Br 175.07 Bromomethyl (C4) Not reported Intermediate in spirocyclic synthesis
5-(Bromomethyl)-1,1-difluorospiro[2.4]heptane C₈H₁₁BrF₂ 225.07 Bromomethyl (C5), Difluoro (C1) Not reported Electrophilic fluorination studies
5-(Bromomethyl)-5-(4-fluorophenyl)dihydrofuran-2(3H)-one C₁₁H₁₀BrFO₂ 273.10 Bromomethyl, 4-Fluorophenyl 0.30 (80:20) Halocyclization precursor
1,1-Difluorospiro[2.3]hexane-5-carboxylic acid C₇H₈F₂O₂ 162.13 Carboxylic acid (C5), Difluoro (C1) Not reported Building block for bioactive molecules

Key Differences and Trends

Substituent Effects on Reactivity: The bromomethyl group in 5-(bromomethyl)-1-fluorospiro[2.3]hexane enhances electrophilicity at the spiro junction compared to non-brominated analogs like 1,1-difluorospiro[2.3]hexane-5-carboxylic acid . This makes it more reactive in SN2 or cross-coupling reactions.

Synthetic Utility :

  • Similar bromomethyl-spiro compounds (e.g., 5-(bromomethyl)-5-(4-fluorophenyl)dihydrofuran-2(3H)-one) are used in halocyclization reactions to construct complex heterocycles, suggesting analogous applications for the target compound .
  • The difluoro analog (5-(bromomethyl)-1,1-difluorospiro[2.4]heptane) demonstrates the role of fluorine in tuning lipophilicity and metabolic stability, a property likely shared with the target compound .

Polarity and Chromatography :

  • Fluorinated spiro compounds (e.g., Rf = 0.30 for 5-(bromomethyl)-5-(4-fluorophenyl)dihydrofuran-2(3H)-one) exhibit moderate polarity, suggesting that 5-(bromomethyl)-1-fluorospiro[2.3]hexane would require similar chromatographic conditions (e.g., 70:30 hexane:EtOAc) for purification .

NMR and Spectroscopic Insights

While direct data for the target compound are unavailable, analogs provide structural clues:

  • Fluorine NMR : The presence of fluorine in 1,1-difluorospiro[2.3]hexane-5-carboxylic acid results in distinct ¹⁹F NMR shifts (δ -120 to -140 ppm), which would likely appear in the target compound .
  • Bromomethyl Signals : In 4-(bromomethyl)spiro[2.3]hexane, the bromomethyl group resonates at δ 3.6–4.0 ppm in ¹H NMR, with adjacent carbons appearing at δ 29–32 ppm in ¹³C NMR .

Biological Activity

5-(Bromomethyl)-1-fluorospiro[2.3]hexane is a compound of interest due to its unique structural features and potential biological activities. This article explores its chemical properties, biological activity, mechanisms of action, and applications in drug development, supported by relevant research findings and data.

Chemical Structure and Properties

5-(Bromomethyl)-1-fluorospiro[2.3]hexane is characterized by a spirocyclic structure that includes a bromomethyl group and a fluorine atom. The molecular formula for this compound is C7H10BrFC_7H_10BrF. The presence of the bromomethyl group enhances its reactivity, making it suitable for various chemical transformations.

Table 1: Structural Features of 5-(Bromomethyl)-1-fluorospiro[2.3]hexane

FeatureDescription
Molecular FormulaC7H10BrFC_7H_10BrF
Functional GroupsBromomethyl, Fluoro
Structural TypeSpirocyclic
ReactivityHigh due to bromomethyl group

The biological activity of 5-(Bromomethyl)-1-fluorospiro[2.3]hexane is largely attributed to its ability to undergo nucleophilic substitution reactions due to the presence of the bromomethyl group. This allows it to interact with various biological targets, potentially leading to therapeutic effects.

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines, which may result in the formation of biologically active derivatives.
  • Electrophilic Interactions : The fluorine atom can influence the electronic properties of the compound, affecting its interactions with biomolecules.

Biological Activity and Applications

Research into the biological activities of 5-(Bromomethyl)-1-fluorospiro[2.3]hexane is still emerging, but preliminary studies suggest potential applications in drug development:

  • Antiviral Activity : Similar compounds have shown promise as antiviral agents, indicating that 5-(Bromomethyl)-1-fluorospiro[2.3]hexane may also possess such properties.
  • Drug Development : Its unique structure could facilitate the design of new pharmaceuticals targeting specific diseases.

Case Studies

Several studies have explored related compounds with similar structural features, providing insights into the potential biological activities of 5-(Bromomethyl)-1-fluorospiro[2.3]hexane:

  • Antiviral Studies : Research on analogs has demonstrated that compounds with spirocyclic structures can inhibit viral replication, suggesting that 5-(Bromomethyl)-1-fluorospiro[2.3]hexane may exhibit similar effects.
  • Reactivity Profiles : Studies have shown that the reactivity of bromomethyl-substituted spiro compounds can lead to diverse biological interactions, enhancing their potential as drug candidates.

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential advantages of 5-(Bromomethyl)-1-fluorospiro[2.3]hexane, it is useful to compare it with structurally similar compounds:

Table 2: Comparison with Related Compounds

Compound NameKey FeaturesPotential Applications
5-(Bromomethyl)-1-fluorospiro[2.3]hexaneOne fluorine atom; high reactivityDrug development; antiviral activity
5-(Bromomethyl)-5-methylspiro[2.3]hexaneContains a methyl group; similar structurePotential drug candidate
Bicyclo[2.1.1]hexane DerivativesDifferent substituents; varied reactivityMaterial science; organic synthesis

Q & A

Basic Research Questions

Q. What synthetic routes are optimized for preparing 5-(bromomethyl)-1-fluorospiro[2.3]hexane with high yield and purity?

  • Methodological Answer : A common approach involves nucleophilic substitution using spirocyclic precursors. For example, bromination of spiro[2.3]hexane derivatives with LiBr in DMF at 45°C for 3 hours achieves moderate yields (~55%) but requires careful solvent selection to minimize by-products . Alternative methods include electrophilic fluorination followed by bromomethylation, though stereochemical control remains challenging. Purification via column chromatography (e.g., hexane/ethyl acetate gradients) is critical, with Rf values typically ranging from 0.27 to 0.37 depending on substituents .

Q. How can NMR spectroscopy resolve structural ambiguities in fluorinated spiro compounds?

  • Methodological Answer : Use a combination of 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 19F^{19}\text{F}-NMR to distinguish between regioisomers and confirm fluorination/bromination sites. For 5-(bromomethyl)-1-fluorospiro derivatives, key 19F^{19}\text{F} signals appear near δ -62.73 ppm, while 13C^{13}\text{C} peaks for the spiro carbon are observed at δ 86.06–86.44 ppm . Multiplicity in 1H^{1}\text{H} spectra (e.g., quartets at δ 2.55–3.78 ppm) helps identify adjacent bromomethyl groups.

Q. What safety protocols are essential for handling bromomethyl-fluorospiro compounds?

  • Methodological Answer : Due to the reactivity of the bromomethyl group and potential lachrymatory effects, use fume hoods, nitrile gloves, and eye protection. In case of skin contact, wash immediately with soap and water. Store under inert gas (e.g., argon) to prevent decomposition .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 5-(bromomethyl)-1-fluorospiro[2.3]hexane in cross-coupling reactions?

  • Methodological Answer : The spirocyclic structure imposes steric hindrance, limiting accessibility for Pd-catalyzed couplings. Electron-withdrawing fluorine atoms enhance electrophilicity at the bromomethyl site, favoring SN2 mechanisms. However, competing elimination pathways (e.g., forming alkenes) are observed in polar aprotic solvents like DMF. Optimize with bulky ligands (e.g., SPhos) and low temperatures to suppress side reactions .

Q. What strategies mitigate contradictory data in regioselective functionalization of fluorospiro compounds?

  • Methodological Answer : Discrepancies in regioselectivity often arise from solvent polarity and catalyst choice. For example, hexane/ethyl acetate mixtures favor bromomethylation at the less hindered position, while DMF promotes kinetic control at alternative sites. Validate via X-ray crystallography or isotopic labeling (e.g., 2H^{2}\text{H} NMR) to resolve ambiguities .

Q. How does fluorination impact the stability and ring-opening dynamics of spiro[2.3]hexane systems?

  • Methodological Answer : Fluorine’s electronegativity stabilizes the spirocyclic core against thermal ring-opening but increases susceptibility to nucleophilic attack at the bromomethyl group. Kinetic studies (e.g., DSC or in-situ IR) reveal decomposition thresholds above 120°C. Computational modeling (DFT) predicts activation energies for ring-opening, guiding storage and reaction conditions .

Critical Analysis of Contradictions

  • Stereochemical Control : reports successful synthesis of diastereomers via ICDA (intramolecular chaperone-assisted dual-anchoring), while highlights racemization risks in DMF. Resolve by switching to chiral auxiliaries or low-polarity solvents .
  • By-Product Formation : Higher temperatures (>50°C) in bromomethylation lead to cyclohexane by-products (e.g., cyclohexylmethyl bromide), detectable via GC-MS .

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